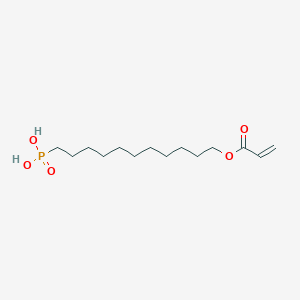
1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE is an organic compound that features a unique structure combining a furan ring and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE typically involves the condensation of 2-furyl methyl ketone with 1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Ethanone, 1-(2-furanyl)-2-(1-phenyl)-
- Ethanone, 1-(2-thienyl)-2-(1-naphthalenyl)-
- Ethanone, 1-(2-furanyl)-2-(1-anthracenyl)-
Comparison: 1-(FURAN-2-YL)-2-(NAPHTHALEN-1-YL)ETHANONE is unique due to the combination of the furan and naphthalene rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
63753-54-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-naphthalen-1-ylethanone |
InChI |
InChI=1S/C16H12O2/c17-15(16-9-4-10-18-16)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2 |
InChI Key |
VEZWDKMQJVMFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8753868.png)


amino}acetic acid](/img/structure/B8753889.png)

